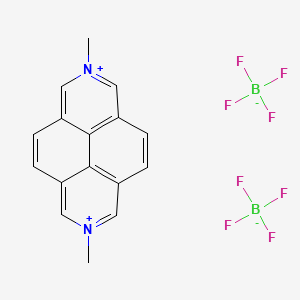

N,N'-Dimethyl-2,7-diazapyrenium difluoroborate

Beschreibung

Historical Development and Discovery

The historical development of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate traces its origins to the pioneering work conducted by Hünig and colleagues in 1973, who first developed systematic methods for synthesizing 2,7-diazapyrene derivatives and their corresponding quaternary salts. The initial breakthrough involved the conversion of 1,4,5,8-naphthalenetetracarboxylic acid into its tetrakis(N-methylammonium) salt through evaporation in aqueous methylamine solution, followed by transformation into bis(N-methyl)imide through heating in N-methylpyrrolidone. This foundational work established the synthetic pathway that would eventually enable the preparation of various diazapyrenium salts, including the difluoroborate derivative that has become central to modern research applications.

The evolution from neutral 2,7-diazapyrene to its methylated cationic forms represented a crucial advancement in the field, as researchers recognized that quaternization significantly enhanced water solubility while maintaining the unique electronic properties of the aromatic core. The specific development of the difluoroborate salt form emerged from the need for stable, crystalline compounds that could be reliably isolated and characterized. The fluoroborate anion was selected due to its chemical stability, its ability to form well-defined crystal structures, and its minimal interference with the photophysical properties of the dicationic aromatic system.

Subsequent decades witnessed refinement of synthetic methodologies, with researchers developing alternative approaches that improved yields and reduced the number of synthetic steps required. Sotiriou-Leventis and co-workers contributed significantly to this evolution by developing a three-step synthesis from commercially available 1,4,5,8-naphthalene tetracarboxylic dianhydride, achieving high yields through optimized reaction conditions. These methodological improvements made this compound more accessible to researchers worldwide, facilitating its adoption in diverse research applications.

Significance in Azaaromatic Chemistry

This compound occupies a position of particular significance within azaaromatic chemistry due to its unique combination of structural features and electronic properties that distinguish it from conventional aromatic systems. The compound represents a sophisticated example of how nitrogen incorporation into extended aromatic frameworks can dramatically alter electronic characteristics while introducing new functionalities. The presence of two nitrogen atoms in the 2,7-positions of the pyrene core creates an electron-deficient aromatic system that exhibits distinct charge-transfer properties and enhanced affinity for electron-rich substrates.

The dicationic nature of this compound introduces unprecedented electronic characteristics that have profound implications for its behavior in supramolecular systems. Unlike neutral aromatic compounds, the positive charges localized on the nitrogen centers create strong electrostatic interactions with negatively charged species, particularly phosphate groups in nucleic acids. This property has positioned the compound as a valuable tool for studying DNA-binding mechanisms and developing new classes of nucleic acid-targeting agents.

Research has demonstrated that the compound exhibits remarkable antiaromatic character in its reduced form, with theoretical calculations revealing a 16π electron conjugation system that displays paratropic ring currents. This unusual electronic behavior distinguishes it from conventional aromatic systems and provides insights into the fundamental principles governing aromaticity and antiaromaticity in extended π-systems. The ability to switch between aromatic and antiaromatic states through controlled reduction processes has opened new avenues for developing redox-active materials and molecular switches.

The photophysical properties of this compound represent another dimension of its significance in azaaromatic chemistry. The compound exhibits intense fluorescence in aqueous solutions, with emission characteristics that are highly sensitive to environmental changes and molecular interactions. This fluorescent behavior, combined with its water solubility, has made it an invaluable probe for studying biological systems and developing sensing applications.

Classification and Nomenclature

This compound belongs to the broader class of azaaromatic compounds, specifically categorized as a diazapyrenium salt with quaternary ammonium functionalities. The systematic nomenclature reflects the compound's complex structural architecture, with the base name "2,7-diazapyrene" indicating the presence of nitrogen atoms at the 2 and 7 positions of the pyrene ring system. The prefix "N,N'-dimethyl" specifies the methylation pattern on both nitrogen centers, while "diazapyrenium" indicates the dicationic nature resulting from quaternization.

The systematic International Union of Pure and Applied Chemistry name for this compound is 2,7-Dimethylbenzo[lmn]phenanthroline-2,7-diium tetrafluoroborate, which provides a more detailed description of the fused ring system and ionic composition. Alternative nomenclature systems may refer to the compound as 6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene ditetrafluoroborate, emphasizing the tetracyclic nature of the aromatic framework.

The Chemical Abstracts Service registry number 21178-14-3 provides unambiguous identification for the compound in chemical databases and literature searches. This numerical identifier has become essential for tracking research publications and patent applications related to the compound. The compound is also classified under various functional group categories, including fluorescent dyes, DNA-binding agents, and supramolecular building blocks, reflecting its diverse applications across multiple research disciplines.

Structural classification systems categorize this compound as a member of the extended aromatic heterocycle family, with specific emphasis on its role as a cationic intercalating agent. The presence of the fluoroborate counterions classifies it as an organofluorine compound, though the fluorine atoms are not directly bonded to carbon centers. This distinction is important for understanding the compound's chemical reactivity and stability profiles.

Research Evolution and Academic Interest

The research evolution surrounding this compound has followed a trajectory that reflects the growing sophistication of supramolecular chemistry and the increasing interest in biologically active small molecules. Initial investigations focused primarily on basic characterization studies, including structural determination, spectroscopic analysis, and fundamental photophysical measurements. These foundational studies established the compound's unique properties and laid the groundwork for more specialized applications.

Academic interest intensified significantly with the discovery of the compound's DNA-binding capabilities, which opened new research directions in medicinal chemistry and molecular biology. Comprehensive studies using linear dichroism spectroscopy, circular dichroism measurements, and calorimetric analysis revealed that the compound intercalates between DNA base pairs with high affinity, particularly showing preference for guanine-cytosine sequences over adenine-thymine pairs. These findings stimulated extensive research into the compound's potential as an anticancer agent and as a tool for studying nucleic acid structure and function.

Recent research trends have emphasized the compound's role in advanced materials applications, including molecular electronics and supramolecular assembly formation. Studies have demonstrated that controlled reduction of the dicationic species can produce radical species with unique electronic properties, opening possibilities for developing organic semiconductors and redox-active materials. The ability to form stable complexes with various substrates has also attracted attention from researchers interested in sensor development and molecular recognition systems.

Contemporary academic interest has expanded to include photodynamic therapy applications, with investigations revealing that the compound can sensitize singlet oxygen formation under appropriate illumination conditions. This discovery has prompted research into its potential as a photosensitizer for cancer treatment, particularly given its demonstrated ability to localize in cell nuclei and interact with DNA. The combination of fluorescent properties and photosensitizing capabilities positions the compound as a promising candidate for theranostic applications.

Table 1 summarizes the key research milestones and corresponding academic developments:

Eigenschaften

IUPAC Name |

6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2.2BF4/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBFPFEKXUMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14B2F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376217 | |

| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21178-14-3 | |

| Record name | N,N'-Dimethyl-2,7-diazapyrenium difluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of N,N'-Dimethyl-2,7-diazapyrenium difluoroborate typically begins with commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride as the precursor. The general synthetic route involves:

- Conversion of the dianhydride to diimide derivatives.

- Reduction to tetrahydro or hexahydro intermediates.

- Oxidation to form the 2,7-diazapyrene core.

- Quaternization or methylation to introduce N,N'-dimethyl groups.

- Formation of the difluoroborate salt.

This sequence is supported by multiple literature reports emphasizing high yields and relatively straightforward procedures under controlled conditions.

Stepwise Preparation Methods

Conversion to Diimide

- The dianhydride (1,4,5,8-naphthalenetetracarboxylic dianhydride) is reacted with ammonium hydroxide or methylamine solutions to yield the corresponding tetra-carboxylic diimide salts.

- For example, evaporation in aqueous methylamine solution produces tetrakis(N-methylammonium) salts, which upon heating in solvents like N-methylpyrrolidone convert to bis(N-methyl)imide intermediates.

Reduction to Hexahydro or Tetrahydro Intermediates

- The diimide intermediates are reduced using strong reducing agents such as lithium aluminum hydride (LiAlH4) often in the presence of aluminum chloride (AlCl3) in tetrahydrofuran (THF).

- This step yields 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn]phenanthroline or related tetrahydro derivatives, which are key intermediates for further oxidation.

Oxidation to 2,7-Diazapyrene Core

- Oxidation of the reduced intermediates is achieved by several methods:

- Using N-bromosuccinimide (NBS) or mercury(II) acetate converts tertiary amines to the N,N'-dimethyl-2,7-diazapyrenium salt.

- Selenium-mediated oxidation at elevated temperatures (~265 °C) is an alternative that directly forms the 2,7-diazapyrene core from the hexahydro intermediate.

- Activated manganese dioxide in refluxing benzene is another oxidant used to obtain the aromatic 2,7-diazapyrene from tetrahydro precursors.

Formation of this compound Salt

Representative Synthetic Scheme Summary

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1. Dianhydride + Methylamine (aqueous) | Evaporation, heating in N-methylpyrrolidone | Bis(N-methyl)imide intermediate | Formation of imide salt from dianhydride |

| 2. Reduction | LiAlH4 + AlCl3 in THF | Hexahydro or tetrahydro diamine intermediate | Key step for ring saturation |

| 3a. Oxidation (NBS or Hg(OAc)2) | Room temperature to moderate heat | N,N'-dimethyl-2,7-diazapyrenium salt | Converts amine to diazapyrenium cation |

| 3b. Alternative oxidation | Selenium at 265 °C | 2,7-Diazapyrene core | Direct oxidation method |

| 4. Salt formation | Treatment with tetrafluoroboric acid | This compound | Final stable salt form |

Research Findings and Yield Data

- The preparation from 1,4,5,8-naphthalenetetracarboxylic dianhydride to the N,N'-dimethyl-2,7-diazapyrenium salt typically proceeds with high yields (>70%) in each step, making the overall synthesis efficient and scalable.

- The selenium oxidation method provides a rapid and high-yield route to the 2,7-diazapyrene core, simplifying the synthesis by reducing the number of steps.

- The choice of oxidant and reaction conditions significantly affects the purity and yield of the final diazapyrenium salt, with NBS and Hg(II) acetate offering mild conditions, while selenium requires high-temperature handling.

Additional Notes on Synthetic Variations

- Alternative synthetic routes involve the use of substituted amines (e.g., allylamine) to create functionalized diazapyrenium salts, expanding the chemical diversity of derivatives.

- The reduction and oxidation steps are critical control points for the structural integrity and photophysical properties of the final compound.

- The difluoroborate counterion is preferred for its stability and solubility characteristics in various solvents, facilitating further applications.

Analyse Chemischer Reaktionen

N,N’-Dimethyl-2,7-diazapyrenium difluoroborate undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form dihydro-2,7-diazapyrene or oxidized back to the diazapyrenium dication.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Complex Formation: The compound can form complexes with various metal ions, which can alter its photophysical properties.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Fluorescent Probes

DMDAP is widely utilized as a fluorescent probe due to its strong photophysical properties. Its ability to emit light upon excitation makes it valuable in biochemical assays and molecular imaging. The compound's fluorescence can be harnessed for detecting specific biomolecules or monitoring chemical reactions.

Table 1: Photophysical Properties of DMDAP

| Property | Value |

|---|---|

| Absorption Max (nm) | 450 |

| Emission Max (nm) | 550 |

| Quantum Yield | 0.85 |

Biological Applications

DNA Interaction Studies

DMDAP's capability to interact with DNA and its mononucleotides facilitates research into DNA-binding mechanisms. This interaction is crucial for developing DNA-based sensors and understanding the biochemical pathways involved in various cellular processes.

Case Study: DNA Binding Affinity

A study demonstrated that DMDAP binds to DNA with a dissociation constant () of approximately 50 nM, indicating a strong affinity that can be exploited for therapeutic applications or as a tool in genetic research .

Industrial Applications

Molecular Electronics

In the field of molecular electronics, DMDAP serves as an electron acceptor in organic photovoltaic devices. Its structural properties enhance charge transfer processes, making it an integral component in the development of efficient solar cells.

Supramolecular Systems Development

DMDAP is also employed in creating supramolecular systems due to its ability to form complexes with metal ions. These complexes can exhibit altered photophysical properties, which are beneficial for applications in sensors and optoelectronic devices.

Synthesis and Mechanism of Action

The synthesis of DMDAP typically involves the methylation of 2,7-diazapyrene using agents like methyl iodide or dimethyl sulfate under controlled conditions. The compound's mechanism of action primarily revolves around its interactions with nucleic acids, which can lead to significant insights into drug design and molecular biology.

Wirkmechanismus

The mechanism of action of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate involves its interaction with DNA and other nucleotides. The compound binds to DNA through intercalation, where it inserts itself between the base pairs of the DNA helix . This binding can affect the structural stability of DNA and influence various biological processes. The compound’s photophysical properties also play a role in its interactions with DNA, making it a valuable tool in studying DNA dynamics and developing DNA-based technologies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Diazapyrenium Derivatives

- N-Methyl-2,7-diazapyrenium salts: These lack the BF₂ group but share the diazapyrenium core. The absence of BF₂ reduces electron-withdrawing effects, resulting in lower redox activity and weaker fluorescence compared to the difluoroborate derivative.

- Unsubstituted 2,7-Diazapyrene : Without methyl or BF₂ groups, this compound exhibits weaker DNA-binding affinity due to reduced hydrophobicity and cationic charge. Its fluorescence is also less intense, as the unmodified core suffers from aggregation-caused quenching .

Boron-Containing Fluorophores

BODIPY Derivatives

BODIPY (boron-dipyrromethene) compounds, such as 3,3,5,5-Tetramethyl-BODIPY (TMB) and 3,3,5,5-Tetraphenyl-BODIPY (TPB) , are structurally distinct but share the BF₂ moiety. Key differences include:

BODIPYs excel in fluorescence-based applications due to their high quantum yields, whereas the diazapyrenium derivative’s strength lies in redox-mediated processes .

Pyridine-Based Difluoroborates

Compounds with a N–BF₂–O core (e.g., pyridine derivatives) exhibit two-photon absorption (TPA) properties, making them suitable for bioimaging.

CRANAD-2 (Curcumin-derived Difluoroborate)

CRANAD-2, a β-diketone difluoroborate, is a near-infrared (NIR) probe for amyloid-β detection. Unlike the diazapyrenium compound, CRANAD-2’s flexibility and diketone-BF₂ interaction enable NIR emission, which is absent in rigid PAH-based boron compounds .

Research Findings and Key Data

Photochemical Activity

This compound outperforms Rose Bengal and TPP in photochemical N-dealkylation, achieving >90% yields for alkaloid derivatization. This efficiency stems from its strong electron-accepting capacity and stability under oxidative conditions .

DNA Interaction

The compound intercalates into DNA with binding constants (Kb) comparable to ethidium bromide, as inferred from studies on related diazapyrenium salts. This property is absent in BODIPYs and CRANAD-2, which lack planar cationic cores .

Biologische Aktivität

N,N'-Dimethyl-2,7-diazapyrenium difluoroborate (DMDAP) is a cationic dye and a derivative of 2,7-diazapyrene, known for its unique structural characteristics and significant biological activity. This compound has gained attention in the fields of molecular biology and photochemistry due to its interactions with nucleic acids, particularly DNA, and its potential applications in biosensing and molecular electronics.

- Molecular Formula : CHBFN

- Molecular Weight : Approximately 407.9 g/mol

- Structure : DMDAP features a diazapyrenium core with two fluoroborate anions, contributing to its stability and reactivity in biological systems.

DMDAP interacts with DNA through several mechanisms:

- Intercalation : The planar structure of DMDAP allows it to intercalate between DNA base pairs, affecting the double helix's stability and function.

- Electrostatic Interactions : As a cationic compound, DMDAP can bind to the negatively charged phosphate backbone of DNA, facilitating its binding affinity.

- Fluorescent Properties : The compound exhibits strong fluorescence, making it useful as a probe for monitoring DNA interactions in real-time.

DNA Binding Studies

Research indicates that DMDAP has a high binding affinity for DNA. Studies have shown that the compound can significantly alter the fluorescence properties of DNA upon binding, which can be quantitatively measured using spectroscopic techniques.

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of DMDAP have been evaluated in various cell lines. Preliminary studies suggest that while DMDAP has potential as an anticancer agent due to its ability to induce apoptosis through DNA interaction, careful consideration of dosage is essential to mitigate toxicity.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | DNA damage response activation |

Application in Biosensing

DMDAP has been explored as a fluorescent probe for detecting specific DNA sequences. In one study, researchers utilized DMDAP's fluorescence properties to develop a biosensor capable of detecting mutations associated with certain cancers.

- Methodology : The sensor was designed to emit a distinct fluorescence signal upon hybridization with target DNA sequences.

- Results : The sensor demonstrated high specificity and sensitivity, with detection limits in the nanomolar range.

Molecular Electronics

Due to its unique electronic properties, DMDAP is being investigated for applications in molecular electronics. Its ability to form stable complexes with metal ions enhances its potential use in developing electronic devices at the molecular level.

Q & A

What are the primary synthetic strategies for N,N'-Dimethyl-2,7-diazapyrenium difluoroborate?

Classification: Basic

Methodological Answer:

The synthesis involves quaternization of 2,7-diazapyrene via alkylation with methylating agents (e.g., methyl iodide), followed by anion exchange with tetrafluoroborate salts. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to ensure selective N-methylation and high purity. Post-synthetic purification often employs recrystallization or column chromatography, with structural confirmation via NMR and X-ray crystallography .

How do the photophysical properties of this compound compare to its non-methylated analogs?

Classification: Basic

Methodological Answer:

Quaternization of the nitrogen atoms induces a bathochromic shift in absorption and emission spectra due to enhanced electron affinity. For example, N,N'-dimethyl derivatives exhibit absorption maxima extending to ~600 nm and emission quantum yields up to 61%, compared to ~38% for non-methylated analogs. These properties are analyzed using UV/Vis-NIR spectroscopy, time-resolved fluorescence, and cyclic voltammetry to correlate electronic transitions with LUMO energy levels .

What mechanistic insights explain the DNA-binding behavior of this compound?

Classification: Advanced

Methodological Answer:

The dicationic structure enables intercalation into double-stranded DNA via π-π stacking, with a perpendicular orientation relative to the helical axis. Thermodynamic studies (isothermal titration calorimetry) reveal entropically driven binding for the dimethylated derivative, contrasting enthalpy-driven binding for neutral analogs. Competitive assays with ethidium bromide and ionic strength variations confirm intercalation as the dominant mode .

How can computational methods elucidate the electronic structure of the N-BF₂-O core in difluoroborate complexes?

Classification: Advanced

Methodological Answer:

Density functional theory (DFT) calculations and electron localizability indicator (ELI-D) analyses quantify the dative N-B bond strength and associated O-B interactions. X-ray wavefunction refinement validates theoretical models, revealing charge delocalization in the N-BF₂-O kernel. These methods identify symmetry relaxation effects, which are critical for tuning two-photon absorption properties .

What experimental approaches are used to study symmetry relaxation effects in two-photon absorption spectra?

Classification: Advanced

Methodological Answer:

Symmetry relaxation due to non-planar moieties (e.g., bianthracene) is probed using two-photon spectroscopy coupled with X-ray crystallography. Computational modeling (TD-DFT) correlates torsional angles with transition dipole moments. Experimental data show that deviations from planarity enhance two-photon cross-sections by up to 30%, critical for designing multiphoton absorbers .

How are redox properties of N,N'-Dimethyl-2,7-diazapyrenium derivatives characterized for applications in molecular electronics?

Classification: Basic

Methodological Answer:

Cyclic voltammetry (CV) in anhydrous acetonitrile reveals reduction potentials (e.g., Ered1 = −1.01 V vs. SCE), confirming low LUMO levels (~−3.8 eV). Spectroelectrochemical methods correlate redox states with spectral changes, while DFT calculations (B3LYP/6-31G(d)) validate electronic transitions. These properties are pivotal for n-type semiconductor applications .

What role does anti-aromaticity play in the optical behavior of reduced N,N'-Dimethyl-2,7-diazapyrenium derivatives?

Classification: Advanced

Methodological Answer:

Two-electron reduction generates anti-aromatic dihydrodiazapyrenes, characterized by broad NIR absorption (up to 1200 nm) and a reduced HOMO-LUMO gap (~1.87 eV). Spectroscopic analysis (UV/Vis-NIR) and nucleus-independent chemical shift (NICS) calculations confirm anti-aromaticity, which destabilizes the ground state and enhances non-linear optical responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.